Cholecystokinin is synthesized primarily in the enteroendocrine cells of the duodenum and jejunum. It belongs to the cholecystokinin/gastrin family of peptides, which are characterized by their role in gastrointestinal function. The classification of cholecystokinin peptides includes several forms based on their length, such as CCK-58, CCK-33, CCK-22, and CCK-8, with CCK-33 being one of the mid-sized bioactive forms .
The synthesis of cholecystokinin peptides involves several steps:
Cholecystokinin 33 (10-20) has a specific amino acid sequence represented as follows:
The structure features a carboxyamidated phenylalanine and an O-sulfated tyrosine residue, which are critical for its biological activity .
Cholecystokinin 33 participates in several biochemical reactions:
Cholecystokinin 33 exerts its effects primarily through interaction with G-protein coupled receptors located on pancreatic acinar cells and gallbladder smooth muscle cells. Upon binding:
The mechanism highlights the dual role of cholecystokinin as both a hormone and neurotransmitter within the gastrointestinal system.
Cholecystokinin 33 exhibits several notable physical and chemical properties:
These properties make it suitable for various biochemical assays and physiological studies.
Cholecystokinin 33 (10-20) has several scientific applications:
Cholecystokinin 33 is a 33-amino acid neuropeptide hormone with the sequence KIQRIQNDPSDRI DYMGWMDF-NH₂ (where the tyrosine residue at position 27 is sulfated). The biologically active C-terminal fragment, Cholecystokinin 33 (10-20), corresponds to residues 23–33 (DYMGWMDF-NH₂), which houses the conserved pentapeptide sequence (WMDF-NH₂) critical for receptor recognition [1] [7]. Nuclear magnetic resonance spectroscopy and fluorescence-transfer studies reveal that this fragment adopts folded conformations featuring β- and γ-turns around Gly-Trp-Met-Asp and Met-Asp-Phe-NH₂ motifs. These structural elements position aromatic residues (Tyr, Trp, Phe) for optimal receptor engagement [6]. Sulfation of Tyr²⁷ stabilizes this conformation via electrostatic interactions with Asp³², enhancing structural rigidity by 30–50% in aqueous environments compared to non-sulfated forms [6].
Table 1: Structural Features of Cholecystokinin 33 (10-20)
Characteristic | Detail |
---|---|
Full Sequence | KIQRIQNDPSDRI DY(SO₃H)MGWMDF-NH₂ |
Fragment Sequence (10-20) | DY(SO₃H)MGWMDF-NH₂ |
Key Bioactive Motif | WMDF-NH₂ |
Dominant Secondary Structures | β-turn (Gly²⁹-Trp³⁰-Met³¹-Asp³²); γ-turn (Met³¹-Asp³²-Phe³³-NH₂) |
Stabilizing Interactions | Tyr²⁷ sulfate–Asp³² salt bridge; hydrophobic core (Trp³⁰, Met³¹, Phe³³) |
Cholecystokinin 33 is synthesized as a 115-amino acid preprohormone in intestinal I-cells and neuronal populations. Post-translational processing involves:
Table 2: Key Post-Translational Modifications in Cholecystokinin 33 Maturation
Modification | Enzyme(s) | Functional Impact |
---|---|---|
Endoproteolytic Cleavage | Prohormone Convertases 1/3, 2 | Generates Cholecystokinin 33 from larger precursors |
C-Terminal α-Amidation | Peptidylglycine α-Amidating Monooxygenase | Stabilizes bioactive C-terminus; enhances receptor binding |
Tyrosine O-Sulfation | Tyrosylprotein Sulfotransferase | Increases Cholecystokinin 1 receptor affinity 1000-fold |
Exoproteolytic Trimming | Carboxypeptidase E | Removes C-terminal basic residues pre-amidation |
Cholecystokinin isoforms exhibit distinct tissue distributions, receptor selectivity, and metabolic stability:
Table 3: Comparative Properties of Cholecystokinin Isoforms
Isoform | Length | Primary Source | Receptor Affinity | Key Functional Differences |
---|---|---|---|---|
CCK-58 | 58-aa | Intestinal I-cells | CCK1 = CCK2 | Sustained pancreatic secretion; prolonged satiety |
CCK-33 | 33-aa | Intestinal I-cells | CCK1 > CCK2 (sulfated) | Intermediate stability; broad digestive effects |
CCK-8 | 8-aa | Neurons | CCK1 = CCK2 | Rapid clearance; induces pancreatitis at high doses |
CCK-4 | 4-aa | Gastric neurons | CCK2 >>> CCK1 | Anxiogenic; no gallbladder/pancreatic activity |
Tyrosine O-sulfation at position 27 is a non-templated modification defining Cholecystokinin 33’s physiological efficacy. Biochemical and pharmacological analyses reveal:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1